2-Carbomethoxy-2',3'-dimethylbiphenyl
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Overview
Description
2-Carbomethoxy-2’,3’-dimethylbiphenyl is an organic compound with the molecular formula C16H16O2. It is a derivative of biphenyl, characterized by the presence of a carbomethoxy group and two methyl groups on the biphenyl structure. This compound is typically a yellow to pale yellow oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-2’,3’-dimethylbiphenyl can be achieved through various synthetic routes. One common method involves the esterification of 2-carboxy-2’,3’-dimethylbiphenyl with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for 2-Carbomethoxy-2’,3’-dimethylbiphenyl often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxy-2’,3’-dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Carboxy-2’,3’-dimethylbiphenyl
Reduction: 2-Hydroxymethyl-2’,3’-dimethylbiphenyl
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Carbomethoxy-2’,3’-dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carbomethoxy-2’,3’-dimethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Carbomethoxy-3-thiophenesulfonyl chloride: This compound is similar in structure but contains a thiophene ring and a sulfonyl chloride group.
2-Carbomethoxy-2,3-epoxy-3-prenyl-1,4-naphthoquinone: This compound has an epoxy and prenyl group, making it structurally distinct but functionally similar in some reactions.
Uniqueness
2-Carbomethoxy-2’,3’-dimethylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-10-13(12(11)2)14-8-4-5-9-15(14)16(17)18-3/h4-10H,1-3H3 |
InChI Key |
QGSVIWKNTXFSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)OC)C |
Origin of Product |
United States |
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